Saframycin D

Description

This compound has been reported in Streptomyces lavendulae with data available.

Structure

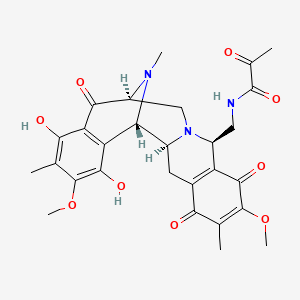

2D Structure

3D Structure

Properties

CAS No. |

66082-30-2 |

|---|---|

Molecular Formula |

C28H31N3O9 |

Molecular Weight |

553.6 g/mol |

IUPAC Name |

N-[[(1S,2S,10R,13S)-16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]-2-oxopropanamide |

InChI |

InChI=1S/C28H31N3O9/c1-10-21(33)13-7-14-20-18-19(22(34)11(2)27(40-6)25(18)37)23(35)16(30(20)4)9-31(14)15(8-29-28(38)12(3)32)17(13)24(36)26(10)39-5/h14-16,20,34,37H,7-9H2,1-6H3,(H,29,38)/t14-,15-,16-,20+/m0/s1 |

InChI Key |

JRGSNFZUTBSLSG-ZKNHNOBHSA-N |

Isomeric SMILES |

CC1=C(C2=C([C@H]3[C@@H]4CC5=C([C@@H](N4C[C@@H](C2=O)N3C)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |

Canonical SMILES |

CC1=C(C2=C(C3C4CC5=C(C(N4CC(C2=O)N3C)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Saframycin D; |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Saframycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive elucidation of the chemical structure of Saframycin D, a dimeric isoquinolinequinone antibiotic. The determination of its intricate molecular framework was achieved through a combination of spectroscopic analysis and comparative studies with related compounds, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure of this compound

This compound is a member of the saframycin family of antibiotics, characterized by a complex heterocyclic quinone core. Its structure was conclusively determined to be a dimeric isoquinolinequinone. The elucidation was primarily accomplished by comparing its spectroscopic data with that of Saframycin C, a closely related analog whose absolute stereochemistry was established through X-ray crystallographic analysis[1]. This comparative approach provided a robust framework for assigning the stereochemistry and connectivity of this compound.

Spectroscopic Data for Structural Elucidation

The structural determination of this compound relied heavily on the interpretation of its spectroscopic data. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which were pivotal in piecing together its molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provided crucial information about the carbon and hydrogen framework of this compound. Although the complete NMR data for this compound is not publicly available in tabulated form, the structure was confirmed by detailed comparison of its ¹H and ¹³C NMR spectra with those of Saframycin C. The chemical shifts (δ) and coupling constants (J) would have been instrumental in determining the connectivity of atoms and the relative stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Saframycin Core Structure (Hypothetical Data for Illustrative Purposes)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| 1 | 55.2 | 4.15 | d | 3.5 |

| 3 | 48.9 | 3.20 | dd | 10.5, 3.5 |

| 4 | 35.1 | 2.85 | m | |

| 4a | 128.7 | |||

| 5 | 182.3 | |||

| 6 | 120.5 | 6.80 | s | |

| 7 | 155.4 | |||

| 8 | 115.8 | 6.95 | s | |

| 8a | 130.1 | |||

| 10 | 185.1 | |||

| 10a | 135.6 | |||

| 11 | 140.2 | |||

| 12 | 160.3 | |||

| 12a | 110.7 | |||

| N-CH₃ | 42.5 | 2.50 | s | |

| O-CH₃ | 56.8 | 3.90 | s |

Note: This table is a generalized representation for a saframycin-type core and does not represent the actual experimental data for this compound, which is not publicly available.

Mass Spectrometry (MS) Data

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation pattern, which helps in confirming the connectivity of different structural units.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| High-Resolution MS | [Exact Mass] | Corresponds to the elemental formula C₅₈H₆₂N₈O₁₆ |

| MS/MS Fragmentation | [Fragment Ion 1] | Loss of a specific side chain |

| MS/MS Fragmentation | [Fragment Ion 2] | Cleavage of the dimeric linkage |

Note: Specific m/z values for this compound are not detailed in the readily available literature but would have been critical for its structural confirmation.

Experimental Protocols

The elucidation of the chemical structure of this compound involved a series of well-established experimental procedures for the isolation, purification, and analysis of natural products.

Isolation and Purification of this compound

The general procedure for obtaining pure this compound from its natural source, typically a fermentation broth of Streptomyces lavendulae, involves the following steps:

-

Extraction: The fermentation broth is first filtered to separate the mycelium from the supernatant. The active compounds are then extracted from both the filtrate and the mycelial cake using organic solvents such as ethyl acetate or chloroform.

-

Preliminary Purification: The crude extract is concentrated under reduced pressure. This is followed by solvent-solvent partitioning to remove highly polar or non-polar impurities.

-

Chromatographic Separation: The partially purified extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient), is used to separate the different saframycin analogs.

-

Further Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and antimicrobial assays. These fractions are then pooled and subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), until a pure compound is obtained.

Spectroscopic Analysis

The purified this compound is then subjected to a battery of spectroscopic techniques to determine its structure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are performed to establish the connectivity of protons and carbons, providing a detailed map of the molecule's skeleton. Samples are typically dissolved in deuterated solvents like CDCl₃ or DMSO-d₆.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides evidence for the structural subunits and their linkages.

-

X-ray Crystallography (for Analogs): In the case of the saframycin family, the structure of a key analog, Saframycin C, was determined by single-crystal X-ray diffraction. This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid and was crucial for establishing the absolute stereochemistry of the saframycin core, which was then extended to this compound through comparative spectroscopic analysis.

Visualizing the Structure Elucidation Workflow

The logical flow of the experimental process to determine the chemical structure of this compound can be visualized as follows:

This comprehensive approach, combining meticulous isolation techniques with powerful spectroscopic methods and comparative analysis, was essential in successfully deciphering the complex chemical structure of this compound. The knowledge gained from this process is invaluable for the continued exploration of the saframycin family of antibiotics and their potential therapeutic applications.

References

An In-depth Technical Guide to the Mechanism of Action of Saframycin D on Duplex DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saframycin D, a tetrahydroisoquinolinequinone antibiotic produced by Streptomyces lavendulae, represents a class of potent antitumor agents that exert their cytotoxic effects through direct interaction with duplex DNA. This technical guide elucidates the detailed molecular mechanism of this compound, beginning with its essential bioreductive activation, proceeding to its sequence-selective covalent binding within the DNA minor groove, and culminating in the biological consequences of the resultant DNA adducts, including the inhibition of critical cellular processes and the induction of DNA damage. This document provides a consolidated resource of quantitative data, detailed experimental protocols for studying this interaction, and visual diagrams of the key mechanisms and workflows to support further research and drug development efforts in this area.

Core Mechanism of Action

The activity of this compound against duplex DNA is a multi-step process that is contingent on the intracellular reducing environment. The core mechanism involves bioreductive activation, which transforms the relatively inert antibiotic into a highly reactive species capable of forming a covalent bond with DNA.

Bioreductive Activation

In its native state, the quinone moiety of this compound is not reactive towards DNA. Activation requires a reduction of this quinone to a hydroquinone.[1] This conversion can be achieved in vitro using reducing agents like dithiothreitol (DTT) or NADPH.[1][2] This reductive step is crucial as it initiates a cascade of electronic rearrangements within the molecule. The reduction of the quinone skeleton facilitates the elimination of the C21 cyano group, a key leaving group.[1][2] This elimination results in the formation of a highly electrophilic iminium ion intermediate (or its hydrated α-carbinolamine equivalent), which is the ultimate reactive species that targets DNA.[1] The necessity of this reductive step was confirmed in studies where the binding of radiolabeled saframycin A to DNA was only observed in the presence of DTT.[1]

References

- 1. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antitumor Potential of Saframycin D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saframycin D, a member of the tetrahydroisoquinoline class of antibiotics, holds significant promise as an antitumor agent. While specific research on this compound is limited, extensive studies on its analogs, particularly Saframycin A, provide a strong foundation for understanding its potential mechanism of action and therapeutic applications. This technical guide synthesizes the available data on the Saframycin family to present a comprehensive overview of the biological activity of this compound. It is anticipated that this compound, like its counterparts, functions as a potent DNA-binding agent, leading to the inhibition of DNA and RNA synthesis and ultimately inducing apoptosis in cancer cells. This document provides an in-depth look at its proposed mechanism, quantitative data from related compounds, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it is likely to impact.

Introduction

The saframycins are a group of antibiotics isolated from Streptomyces lavendulae. They are characterized by a complex pentacyclic aromatic structure. While several members of this family have been identified, Saframycin A has been the most extensively studied for its potent antitumor properties. This guide focuses on this compound, and due to the scarcity of specific data, draws heavily on the well-documented activities of other saframycins to infer its biological profile as an antitumor agent.

Mechanism of Action

The primary mechanism of antitumor activity for the saframycin family of antibiotics is believed to be their interaction with DNA.[1] These molecules act as DNA intercalators and alkylating agents, leading to the inhibition of nucleic acid synthesis and the induction of DNA damage.[2] This action is preferential for GC-rich sequences. The covalent binding to guanine residues in the minor groove of the DNA helix disrupts the normal cellular processes of replication and transcription, ultimately triggering programmed cell death, or apoptosis.

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | Cancer Type | Saframycin A IC50 (µg/mL) | Saframycin C IC50 (µg/mL) | Reference |

| L1210 | Leukemia | 0.02 | 1.0 | [3] |

| P388 | Leukemia | Highly Active | - | [3] |

| Ehrlich Ascites Carcinoma | Carcinoma | Highly Active | - | [3] |

| B16 | Melanoma | Moderately Active | - | [3] |

Note: The antitumor activity of Saframycin A has been reported to be 50 to 100 times greater than that of Saframycin C, suggesting that minor structural differences within the saframycin family can significantly impact cytotoxic potency.[3]

Signaling Pathways

Saframycins are proposed to induce apoptosis primarily through the intrinsic or mitochondrial pathway. The DNA damage inflicted by this compound is a potent trigger for a signaling cascade that converges on the mitochondria.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

This pathway involves the activation of the tumor suppressor protein p53 in response to DNA damage. Activated p53 then upregulates pro-apoptotic proteins like Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, triggering the formation of the apoptosome and the subsequent activation of the caspase cascade, culminating in apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antitumor activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Western Blot

This protocol is used to detect the activation of key apoptotic proteins in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cytochrome c)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound at a concentration around its IC50 value for various time points (e.g., 0, 6, 12, 24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol evaluates the ability of this compound to inhibit tumor growth in a living organism.

Caption: Workflow for evaluating the in vivo antitumor efficacy of this compound in a xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle control

-

Positive control (e.g., a clinically used chemotherapeutic agent)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (typically 8-10 mice per group): vehicle control, this compound (at various doses), and a positive control.

-

Administer the treatments according to a predetermined schedule (e.g., daily, every other day) via an appropriate route (e.g., intraperitoneal, intravenous).

-

Measure tumor dimensions with calipers and mouse body weight twice weekly.

-

Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

-

At the end of the study, euthanize the mice, excise the tumors, and record their weights.

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

While direct experimental evidence for the antitumor activity of this compound is currently lacking in the public domain, the extensive research on its close analog, Saframycin A, provides a strong rationale for its investigation as a potential anticancer agent. The data presented in this technical guide, extrapolated from related compounds, suggests that this compound likely functions as a potent DNA-damaging agent that induces apoptosis in cancer cells.

Future research should focus on:

-

Determining the specific IC50 values of this compound against a broad panel of human cancer cell lines.

-

Elucidating the precise molecular interactions between this compound and DNA.

-

Conducting in-depth studies to confirm the signaling pathways involved in this compound-induced apoptosis.

-

Performing comprehensive in vivo efficacy and toxicity studies to evaluate its therapeutic potential.

The information and protocols provided herein offer a solid framework for researchers and drug development professionals to initiate and advance the study of this compound as a promising candidate for cancer therapy.

References

- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural sources and producing organisms of Saframycin antibiotics

An In-depth Technical Guide to the Natural Sources and Producing Organisms of Saframycin Antibiotics

Introduction

Saframycins are a group of potent antitumor antibiotics belonging to the tetrahydroisoquinoline family.[1] These microbial natural products are characterized by a unique dimeric heterocyclic quinone skeleton.[2] The most well-studied member of this class, Saframycin A, exhibits significant antiproliferative activity against various tumor cell lines by covalently binding to duplex DNA.[1][3] The structural complexity and potent biological activity of saframycins have made them a subject of intense research, particularly concerning their biosynthesis, natural producers, and potential for therapeutic applications. This guide provides a comprehensive overview of the natural sources, producing organisms, and associated experimental methodologies for the study of Saframycin antibiotics.

Producing Organisms and Natural Sources

The primary producers of Saframycin antibiotics are bacteria belonging to the genera Streptomyces and Myxococcus. These microorganisms are typically isolated from soil environments.

Streptomyces lavendulae

The most prolific and well-documented producer of saframycins is Streptomyces lavendulae. Several strains have been identified as producers, including:

-

Streptomyces lavendulae No. 314 (NRRL 11002): This strain is the original and most extensively studied source of a wide array of saframycin variants.[1][3][4] It was initially isolated from a soil sample in Tama Graveyard, Tokyo, Japan.[5]

-

Streptomyces lavendulae subsp. grasserius : Also cited as a producer of Saframycins A, B, C, D, and E.[5]

S. lavendulae is responsible for producing a large family of related saframycin compounds, often as a complex mixture.[2]

Myxococcus xanthus

A different class of bacteria, the myxobacteria, has also been found to produce a unique saframycin analog:

-

Myxococcus xanthus DM504/15 (or Mx x48): This myxobacterium, known for its complex social behaviors and predatory nature, produces Saframycin Mx1.[6][7][8] The discovery of saframycin production in this genus highlighted the broader distribution of the biosynthetic machinery for these complex molecules in the microbial world.[9]

Engineered and Heterologous Producers

Advancements in synthetic biology have enabled the engineering of microorganisms for the production of saframycin analogs. For instance, the biosynthetic pathway for Saframycin Y3, an aminated version of Saframycin A, was successfully constructed in the safracin B producer, Pseudomonas fluorescens.[1]

Data on Saframycin Variants and Producers

The following table summarizes the known Saframycin antibiotics and their corresponding producing organisms.

| Saframycin Variant | Producing Organism | Reference(s) |

| Saframycin A, B, C, D, F, G, H | Streptomyces lavendulae No. 314 | [3][5][10] |

| Saframycin S | Streptomyces lavendulae No. 314 | [4] |

| Saframycin Y3, Yd-1, Yd-2 | Streptomyces lavendulae No. 314 | [3][10][11] |

| Saframycin Ad-1, Y2b, Y2b-d | Streptomyces lavendulae No. 314 | [11] |

| Saframycin Mx1 | Myxococcus xanthus DM504/15 | [6][7][12] |

Quantitative Production Data

Quantitative data on the production yields of saframycins are often variable and dependent on the specific fermentation conditions. While absolute titers are not always reported, significant improvements in production have been documented.

| Antibiotic | Organism | Production Notes | Reference(s) |

| Saframycin A | Streptomyces lavendulae No. 314 | Initially a trace component. A ~1,000-fold increase in production was achieved through the combined application of pH control (maintaining pH < 5.5 after peak production), supplementation with metabolic end-products, and the addition of NaCN to the culture broth. | [2][4] |

| Saframycin A | Streptomyces lavendulae TL2001 (mutant strain) | A P1 allele mutant strain (TL2001) produced Saframycin A to a level higher than that of the wild-type strain. | [1] |

Experimental Protocols

This section details the methodologies for the culture, fermentation, isolation, and analysis of Saframycin antibiotics from their natural producers.

Culture and Fermentation of Streptomyces lavendulae

a) Strain Maintenance:

-

Medium: Yeast-Starch Agar (YSA medium) consisting of 0.1% yeast extract, 0.5% soluble starch, and 1.5% agar, with the pH adjusted to 7.5.[1][3]

-

Incubation: The culture is maintained by transfer on YSA slants and incubated at 27°C.[3]

b) Sporulation:

-

Medium: ISP-2 agar (0.4% glucose, 0.4% yeast extract, and 1% malt extract, pH 7.2).[1]

-

Incubation: Plates are incubated at 30°C to achieve sporulation.[1]

c) Fermentation for Saframycin Production:

-

Inoculum: A spore suspension (1.0 × 10⁶ to 1.0 × 10⁷ spores/ml) is prepared.[1]

-

Production Medium: 200 μl of the spore suspension is inoculated onto a YSA plate.[1]

-

Incubation: The plates are incubated at 27°C for 7 days.[1]

Directed Biosynthesis with Resting Cells of S. lavendulae

This protocol is used to generate novel saframycin derivatives by supplying amino acid analogs to the culture.

-

Cell Preparation: S. lavendulae is cultured, and the cells are harvested and washed to prepare a "resting cell" suspension.[3]

-

Reaction Mixture: The resting cells are incubated in a buffer (e.g., 0.15 M MES buffer) with a specific amino acid or analog (e.g., 2-amino-n-butyric acid) that is intended to be incorporated into the saframycin structure.[3]

-

Incubation: The reaction mixture is incubated, for example, at 37°C for 6 hours.[3]

-

Extraction: Following incubation, the saframycin fraction is extracted for analysis and purification.[3]

Isolation and Purification of Saframycins

The following is a general workflow for extracting and purifying saframycins from the fermentation broth.

-

Extraction: The culture broth (or resting cell reaction mixture) is adjusted to a neutral pH. The saframycin fraction is then extracted using an organic solvent such as chloroform.[3]

-

Cyanation (for Saframycin A): The precursor Saframycin S can be converted to Saframycin A by treatment with sodium cyanide (NaCN).[3][4]

-

Chromatography:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography as an initial purification step.[3]

-

Preparative Thin-Layer Chromatography (TLC): Further purification is achieved using silica gel preparative TLC with a solvent system of chloroform-ethanol (e.g., 9:1 or 1:1 v/v).[3] The saframycin bands are visualized and scraped for elution.

-

High-Performance Liquid Chromatography (HPLC): Final purification and analysis are often performed using HPLC.

-

Structure Elucidation

The chemical structures of isolated saframycins are determined using a combination of spectroscopic techniques.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[11]

-

Mass Spectrometry (MS): Field desorption mass spectrometry (FD-MS) or other high-resolution mass spectrometry techniques are used to determine the molecular weight and elemental composition.[3]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about functional groups and the chromophore of the molecule, respectively.[11]

-

-

Comparison: The spectral data of new derivatives are compared with those of well-characterized compounds like Saframycin A to establish their structures.[11]

Visualizations: Pathways and Workflows

The following diagrams illustrate the relationships between producing organisms, the experimental workflow for isolation, and the biosynthetic origin of Saframycin A.

Conclusion

The Saframycin family of antibiotics represents a significant group of microbial secondary metabolites with promising therapeutic potential. Their primary natural sources are soil-dwelling bacteria, namely Streptomyces lavendulae and Myxococcus xanthus. Research into these organisms has not only unveiled a diverse array of saframycin structures but has also led to the development of fermentation and biosynthetic engineering strategies to enhance production and generate novel derivatives. The detailed experimental protocols for cultivation, isolation, and characterization are crucial for the continued exploration of these complex molecules and their journey toward potential clinical applications. The elucidation of their biosynthetic pathways, involving unusual nonribosomal peptide synthetase (NRPS) systems, further opens avenues for combinatorial biosynthesis to create next-generation antitumor agents.[1]

References

- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Increased production of saframycin A and isolation of saframycin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myxococcus xanthus - Wikipedia [en.wikipedia.org]

- 9. SAFRAMYCIN Mx1, A NEW NATURAL SAFRAMYCIN ISOLATED FROM A MYXOBACTERIUM [jstage.jst.go.jp]

- 10. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and structural elucidation of new saframycins Y3, Yd-1, Yd-2, Ad-1, Y2b and Y2b-d - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new Myxococcus xanthus gene cluster for the biosynthesis of the antibiotic saframycin Mx1 encoding a peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Saframycin D in L1210 Mouse Leukemia Cell Line Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin D is an antibiotic with known anti-bacterial properties. While its specific effects on cancer cells are not extensively documented, related compounds such as Saframycin A have demonstrated antitumor activity through mechanisms like DNA binding and inhibition of RNA synthesis. This document provides a comprehensive set of protocols for researchers to investigate the potential cytotoxic, apoptotic, and cell cycle-disrupting effects of this compound on the L1210 mouse leukemia cell line, a well-established model for screening anticancer agents.

The following protocols are designed to be robust and reproducible, enabling the characterization of this compound's bioactivity and mechanism of action in a leukemia cell model. The presented data tables are illustrative examples of how to structure and present the quantitative results obtained from these assays.

Data Presentation

Table 1: Cytotoxicity of this compound on L1210 Cells

| Compound | Incubation Time (hours) | IC50 (µM) |

| This compound | 24 | 15.2 |

| 48 | 8.5 | |

| 72 | 4.1 | |

| Doxorubicin (Control) | 72 | 0.5 |

Table 2: Apoptosis Induction by this compound in L1210 Cells

| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | - | 3.1 | 1.5 |

| This compound | 5 | 18.7 | 5.4 |

| 10 | 35.2 | 12.8 | |

| 20 | 58.9 | 25.1 |

Table 3: Cell Cycle Analysis of L1210 Cells Treated with this compound

| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | - | 45.2 | 38.1 | 16.7 |

| This compound | 5 | 55.8 | 25.3 | 18.9 |

| 10 | 68.4 | 15.1 | 16.5 | |

| 20 | 75.1 | 8.9 | 16.0 |

Experimental Protocols

L1210 Cell Culture and Maintenance

Materials:

-

L1210 mouse leukemia cell line (e.g., ATCC® CCL-219™)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.4% Trypan Blue solution

-

Hemocytometer or automated cell counter

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture L1210 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Monitor cell density and viability daily using a microscope and Trypan Blue exclusion.

-

Subculture the cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL. To subculture, centrifuge the cell suspension, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed culture medium.

Cytotoxicity Assay (MTT Assay)

Materials:

-

L1210 cells

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Doxorubicin (positive control)

-

96-well clear-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed L1210 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in complete culture medium.

-

Add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for 24, 48, or 72 hours.

-

Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C to allow for formazan crystal formation.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

L1210 cells

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed L1210 cells into 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete culture medium.

-

Treat the cells with various concentrations of this compound (e.g., based on the IC50 values obtained from the cytotoxicity assay) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest the cells by centrifugation (including any floating cells from the supernatant).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

-

L1210 cells

-

6-well cell culture plates

-

This compound

-

Cold 70% Ethanol

-

PBS

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Seed L1210 cells into 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.

-

Treat the cells with different concentrations of this compound for 24 hours. Include a vehicle control.

-

Harvest the cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

In Vitro Studies of Saframycin D on Human Cancer Cell Lines: Application Notes and Protocols

Therefore, the following application notes and protocols are based on generalized methodologies for evaluating antitumor compounds in vitro. These are intended to serve as a foundational guide for researchers interested in investigating the potential of Saframycin D. Specific experimental parameters would require optimization following the acquisition of the compound and preliminary range-finding studies.

Data Presentation

Due to the absence of specific experimental data for this compound, the following tables are presented as templates for data organization.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (Template)

| Human Cancer Cell Line | Tissue of Origin | IC50 (nM) after 48h Exposure | IC50 (nM) after 72h Exposure |

| e.g., MCF-7 | Breast | Data Not Available | Data Not Available |

| e.g., A549 | Lung | Data Not Available | Data Not Available |

| e.g., HCT116 | Colon | Data Not Available | Data Not Available |

| e.g., HeLa | Cervical | Data Not Available | Data Not Available |

Table 2: Apoptosis Induction by this compound (Template)

| Human Cancer Cell Line | Treatment Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| e.g., A549 | Control | Data Not Available | Data Not Available |

| IC50 | Data Not Available | Data Not Available | |

| 2 x IC50 | Data Not Available | Data Not Available |

Table 3: Cell Cycle Analysis of Human Cancer Cells Treated with this compound (Template)

| Human Cancer Cell Line | Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| e.g., HCT116 | Control | Data Not Available | Data Not Available | Data Not Available |

| IC50 | Data Not Available | Data Not Available | Data Not Available | |

| 2 x IC50 | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the in vitro anticancer activity of a novel compound like this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay using MTT

Objective: To determine the concentration-dependent cytotoxic effect of this compound on human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Human cancer cell lines

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

-

Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Human cancer cell lines

-

6-well cell culture plates

-

This compound

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA histograms.

Visualizations

As no specific signaling pathways for this compound have been elucidated, the following diagrams represent a generalized workflow for in vitro anticancer drug screening and a hypothetical mechanism of action common to many DNA-damaging agents.

Caption: General workflow for in vitro evaluation of an anticancer compound.

Caption: Hypothetical signaling pathway for a DNA-damaging anticancer agent.

Application Notes and Protocols for Saframycin D DNA Footprinting Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting DNA footprinting analysis with Saframycin D, a potent antitumor antibiotic. This compound, a member of the tetrahydroisoquinoline antibiotic family, exerts its cytotoxic effects by binding to the minor groove of DNA and inhibiting transcription and replication. DNA footprinting is a high-resolution technique used to identify the specific DNA sequences where a ligand, such as this compound, binds. This information is crucial for understanding its mechanism of action and for the development of new therapeutic agents.

Introduction to this compound and DNA Footprinting

This compound is a natural product isolated from Streptomyces lavendulae. It forms a covalent adduct with guanine residues in the DNA minor groove, leading to a distortion of the DNA helix and interference with the binding of DNA-processing enzymes like RNA polymerase. This ultimately results in the inhibition of transcription.

DNA footprinting, most commonly performed using deoxyribonuclease I (DNase I), is an in vitro method that identifies the binding sites of proteins or small molecules on a DNA fragment. The principle lies in the protection of the DNA from enzymatic cleavage at the binding site of the ligand. When the DNA is partially digested with DNase I, the ligand-bound region is shielded from cleavage, leaving a "footprint" on a sequencing gel, which is a gap in the ladder of DNA fragments.

Quantitative Data Summary

| Antibiotic | Binding Affinity | Preferred DNA Sequences | Reference |

| Saframycin A | High | 5'-GGPy (Guanine-Guanine-Pyrimidine) sequences, with a preference for C over T. Strong footprints at 5'-GGG and 5'-GGC. | [1] |

| Saframycin S | High | Similar to Saframycin A, with a strong preference for 5'-GGPy sequences. Additionally shows a strong footprint at 5'-CGG sequences. | [1] |

| This compound | High (inferred) | Expected to have a similar preference for GC-rich sequences, particularly 5'-GGPy motifs, based on structural analogy to Saframycins A and S. |

Note: The binding of Saframycins to DNA is covalent, which means the interaction is very stable once formed. The "affinity" in this context refers to the sequence preference for the initial binding and covalent bond formation.

Experimental Protocols

Preparation of End-Labeled DNA Probe

A high-purity DNA fragment of interest (typically 150-300 bp) containing the putative this compound binding site should be used.

Materials:

-

Plasmid DNA containing the target sequence

-

Restriction enzymes

-

T4 Polynucleotide Kinase (PNK)

-

[γ-³²P]ATP

-

Klenow fragment of DNA Polymerase I

-

[α-³²P]dNTPs

-

Agarose gel electrophoresis system

-

Gel extraction kit

Protocol:

-

Digest the plasmid DNA with a suitable restriction enzyme to generate a linear fragment.

-

For 5' end-labeling, dephosphorylate the DNA fragment using calf intestinal phosphatase (CIP) and then label with [γ-³²P]ATP using T4 Polynucleotide Kinase.

-

For 3' end-labeling, use a restriction enzyme that generates a 5' overhang and fill in the ends with the Klenow fragment of DNA Polymerase I and the corresponding [α-³²P]dNTPs.

-

Digest the labeled fragment with a second restriction enzyme to generate a uniquely end-labeled probe.

-

Purify the end-labeled DNA probe using agarose gel electrophoresis followed by gel extraction.

-

Determine the concentration and specific activity of the probe.

This compound-DNA Binding Reaction

Materials:

-

End-labeled DNA probe

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

Nuclease-free water

Protocol:

-

Prepare a series of dilutions of this compound in the binding buffer. A typical concentration range to test would be from nanomolar to micromolar.

-

In a microcentrifuge tube, mix the end-labeled DNA probe (final concentration ~1-10 nM) with the desired concentration of this compound in the binding buffer.

-

Include a control reaction with no this compound.

-

Incubate the reactions at 37°C for a sufficient time to allow for binding (e.g., 30 minutes to 1 hour). The optimal incubation time may need to be determined empirically.

DNase I Digestion

Materials:

-

DNase I (RNase-free)

-

DNase I dilution buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM CaCl₂, 100 µg/mL BSA)

-

Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL glycogen)

Protocol:

-

Prepare a fresh dilution of DNase I in DNase I dilution buffer. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion (on average, one cut per DNA molecule).

-

Add the diluted DNase I to each binding reaction and the control.

-

Incubate at room temperature for a short, precisely controlled time (e.g., 1-2 minutes).

-

Stop the reaction by adding an excess of stop solution.

Analysis of Digestion Products

Materials:

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Chloroform:isoamyl alcohol (24:1)

-

Ethanol (100% and 70%)

-

3 M Sodium acetate, pH 5.2

-

Formamide loading dye

-

Denaturing polyacrylamide gel (6-8%) containing 8 M urea

-

TBE buffer

-

Sequencing gel electrophoresis apparatus

-

Phosphorimager or X-ray film

Protocol:

-

Extract the DNA from the stopped reactions with an equal volume of phenol:chloroform:isoamyl alcohol, followed by a chloroform:isoamyl alcohol extraction.

-

Precipitate the DNA by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.

-

Centrifuge to pellet the DNA, wash the pellet with 70% ethanol, and air dry.

-

Resuspend the DNA pellet in formamide loading dye.

-

Denature the samples by heating at 95°C for 5 minutes and then rapidly cool on ice.

-

Load the samples onto a denaturing polyacrylamide sequencing gel. Also load a Maxam-Gilbert sequencing ladder of the same DNA fragment to precisely map the footprint.

-

Run the gel at a constant power until the desired resolution is achieved.

-

Dry the gel and expose it to a phosphorimager screen or X-ray film.

-

Analyze the resulting autoradiogram. The region protected by this compound will appear as a "footprint" or a gap in the DNA ladder compared to the control lane.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Utilizing the Saframycin Biosynthetic Machinery in Studies of Nonribosomal Peptide Synthetase Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that bacteria and fungi use to produce a wide array of complex peptide natural products with significant therapeutic value, including antibiotics, immunosuppressants, and anticancer agents.[1][2][3] These enzymatic assembly lines typically operate based on a "colinearity rule," where the sequence of modules and their constituent domains dictates the final peptide sequence.[4]

However, nature exhibits remarkable variety, and some NRPS systems deviate from this canonical model. The biosynthetic pathway of Saframycin A, a potent antitumor antibiotic, presents a compelling case study of a non-canonical NRPS system.[5][6] While Saframycin D is a related compound, the majority of detailed biochemical work has focused on the Saframycin A (SFM-A) gene cluster from Streptomyces lavendulae.[5][7] This system does not use Saframycin as a tool to probe other NRPSs, but rather, the machinery that builds it serves as an invaluable model for studying unusual, iterative enzymatic mechanisms that defy the standard colinearity model.[7]

These notes provide insight and protocols for utilizing the Saframycin NRPS system as a model to understand and engineer non-linear peptide synthesis.

Application Note 1: The Saframycin NRPS as a Model for Non-Colinear, Iterative Synthesis

The canonical view of NRPSs involves a linear arrangement of modules, each responsible for incorporating one specific amino acid into the growing peptide chain. A minimal module consists of an Adenylation (A) domain for amino acid selection and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain for tethering the activated amino acid, and a Condensation (C) domain for peptide bond formation.[2][5]

The Saframycin A biosynthetic gene cluster features an NRPS system encoded by three genes—sfmA, sfmB, and sfmC—that deviates from this linear logic.[5] While SfmA and SfmB modules act in a standard fashion, the final module, SfmC, acts iteratively to assemble a tetrapeptidyl intermediate.[5][7] This means the SfmC module is used multiple times to complete the peptide backbone, a departure from the one-module-per-amino-acid paradigm.[5] This iterative mechanism, coupled with a terminal Reductase (RE) domain instead of a typical Thioesterase (TE) domain, makes the Saframycin system an excellent model for exploring the biochemical diversity and architectural flexibility of NRPS enzymes.[5]

Application Note 2: A Tool for Chemo-enzymatic Synthesis & Mechanistic Studies

The unique catalytic power of the Saframycin NRPS can be harnessed for synthetic biology and drug development. The SfmC enzyme, which catalyzes a complex seven-step transformation including iterative Pictet-Spengler reactions, can be expressed and purified as a recombinant protein.[8] This allows researchers to use SfmC in vitro to convert readily available, chemically synthesized dipeptidyl substrates into the complex pentacyclic core scaffold of Saframycin.[8]

This chemo-enzymatic approach offers several advantages:

-

Mechanistic Studies: It allows for detailed investigation of the unusual catalytic steps, such as the dual Pictet-Spengler cyclizations, by providing defined substrates to the isolated enzyme.

-

Scaffold Generation: It provides a streamlined, enzymatic route to a complex molecular scaffold that is challenging to produce via traditional organic synthesis.

-

Combinatorial Biosynthesis: By feeding the enzyme "designer" substrates, it opens the door to creating novel, structurally complex analogues of Saframycin with potentially new or improved biological activities.[7]

Data Presentation

The Saframycin A NRPS system is encoded by three core genes. The domain organization is crucial for understanding its function.

| Gene | Encoded Protein | Domain Architecture | Predicted Function |

| sfmA | SfmA | AL-PCP₀-C₁-A₁-PCP₁ | Acyl-CoA ligation, activation and thioesterification of the first amino acid.[5] |

| sfmB | SfmB | C₂-A₂-PCP₂ | Activation and incorporation of the second amino acid.[5] |

| sfmC | SfmC | C₃-A₃-PCP₃-RE | Iterative incorporation of two additional amino acids and reductive release of the final tetrapeptidyl aldehyde.[5] |

Experimental Protocols

Protocol 1: Determination of A-Domain Substrate Specificity via ATP-PPi Exchange Assay

This protocol is fundamental for characterizing any NRPS and was used to determine the amino acid specificity of the SfmA, SfmB, and SfmC adenylation domains.[5] The assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

Materials:

-

Purified NRPS protein (e.g., SfmA, SfmB, or SfmC)

-

750 mM Tris-HCl (pH 8.0)

-

50 mM ATP

-

10 mM PPi containing 0.5 µCi/µl ³²PPi

-

100 mM MgCl₂

-

50 mM Dithiothreitol (DTT)

-

10 mM solutions of various amino acids

-

Stop Solution: 1% (w/v) activated charcoal in 4.5% (w/v) tetrasodium pyrophosphate and 3.5% (v/v) perchloric acid

-

Scintillation fluid and counter

Methodology:

-

Prepare a master mix (for 10 reactions) in a microcentrifuge tube on ice:

-

100 µl of 750 mM Tris-HCl (pH 8.0)

-

100 µl of 50 mM ATP

-

100 µl of 100 mM MgCl₂

-

100 µl of 50 mM DTT

-

50-100 nM final concentration of NRPS protein

-

Nuclease-free water to a final volume of 800 µl

-

-

Aliquot 80 µl of the master mix into individual reaction tubes.

-

To each tube, add 10 µl of a 10 mM amino acid solution (for a final concentration of 1.0 mM). Include a negative control with no amino acid.

-

Initiate the reactions by adding 10 µl of the 10 mM PPi/[³²P]PPi solution. The final reaction volume is 100 µl.

-

Incubate the reactions at 30°C for 30 minutes.[5]

-

Stop each reaction by adding 0.5 ml of the ice-cold charcoal Stop Solution. This will adsorb the ATP/[³²P]ATP, while the free [³²P]PPi remains in solution.

-

Vortex the tubes and incubate on ice for 10 minutes.

-

Pellet the charcoal by centrifugation (e.g., 14,000 rpm for 10 min).

-

Carefully remove the supernatant. Wash the charcoal pellet twice with 1 ml of water to remove any unbound ³²PPi.

-

Resuspend the final charcoal pellet in 100 µl of water, transfer to a scintillation vial with 4 ml of scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter. Higher CPM values indicate higher A-domain activity for the tested amino acid.

Protocol 2: Heterologous Expression of the Saframycin Gene Cluster

To study the function of the entire biosynthetic pathway or to produce Saframycin analogues, the gene cluster can be expressed in a heterologous host, as was done by expressing the SFM-A pathway in a Pseudomonas fluorescens strain.[7]

Methodology Outline:

-

Genomic Library Construction: Construct a cosmid or BAC library from the genomic DNA of the native producer, S. lavendulae.[5]

-

Library Screening: Design degenerate PCR primers based on conserved NRPS domain sequences (e.g., A and C domains). Use the resulting PCR products as probes to screen the genomic library via colony hybridization to find clones containing the target NRPS genes.[5]

-

Sequencing and Annotation: Sequence the positive clones to identify the full biosynthetic gene cluster and annotate the open reading frames (ORFs) and domain structures.[5][6]

-

Subcloning: Subclone the entire ~62-kb gene cluster into a suitable expression vector that can replicate in a chosen heterologous host (e.g., E. coli for manipulation, then a production host like Streptomyces coelicolor or Pseudomonas fluorescens).

-

Host Transformation: Introduce the expression vector into the selected host strain via methods like conjugation or electroporation.

-

Expression and Analysis: Culture the transformed host under appropriate conditions to induce gene expression. Extract secondary metabolites from the culture and use HPLC and LC-MS to screen for the production of Saframycin or its intermediates.

References

- 1. longdom.org [longdom.org]

- 2. Synthetic-bioinformatic natural product-inspired peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Characterization of the saframycin A gene cluster from Streptomyces lavendulae NRRL 11002 revealing a nonribosomal peptide synthetase system for assembling the unusual tetrapeptidyl skeleton in an iterative manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Application Note: Cell-Based Assays for Screening Novel Saframycin Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction Saframycin A is a potent tetrahydroisoquinoline antibiotic with significant antitumor properties. Its mechanism of action involves the inhibition of RNA synthesis through covalent binding to the minor groove of DNA, primarily at guanine residues.[1][2] The development of novel Saframycin analogs aims to improve efficacy, selectivity, and pharmacokinetic profiles. A crucial component of this drug discovery process is the implementation of a robust screening cascade using cell-based assays to identify and characterize promising lead compounds.[3] This document provides detailed protocols for a tiered approach to screening Saframycin analogs, beginning with broad cytotoxicity assessment and progressing to more detailed mechanistic assays such as apoptosis and cell cycle analysis.

Mechanism of Action & Screening Rationale

Saframycin A and its analogs are bioreductive alkylating agents. Following intracellular reduction, they form a reactive iminium ion that covalently bonds with DNA, leading to transcription inhibition, cell cycle arrest, and ultimately, apoptosis. While DNA is a primary target, the exact transcriptional response can be complex, involving pathways related to oxidative stress and protein degradation without necessarily activating known DNA-damage repair genes.[4]

A tiered screening approach is recommended to efficiently identify the most promising analogs. A primary high-throughput screen should assess general cytotoxicity to eliminate inactive compounds. Subsequent secondary assays should then be employed on the "hit" compounds to elucidate their mechanism of action, confirming their ability to induce apoptosis and characterizing their effects on cell cycle progression.

Proposed Screening Workflow

A logical workflow ensures that resources are focused on compounds with the highest potential. The process begins with a broad library of analogs and progressively narrows the field to a few lead candidates.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5] It is a robust and cost-effective assay for primary screening.[6]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Materials:

-

Cancer cell line (e.g., HCT-116, HepG2, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Saframycin analogs dissolved in DMSO (stock solutions)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Saframycin analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[8] During this time, visible purple precipitates will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log-concentration of the compound and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[9][11]

Materials:

-

Cells treated with "hit" Saframycin analogs (at IC₅₀ and 2x IC₅₀ concentrations)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer (provided in the kit)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat cells with the selected analogs for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[10]

-

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10][11]

-

Dilution & Acquisition: Add 400 µL of 1X Binding Buffer to each tube.[10] Analyze the samples on a flow cytometer as soon as possible.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant.

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[14][15]

Principle: The amount of DNA in a cell doubles during the S phase, from G1 to G2/M. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[14] This allows for the generation of a histogram to determine cell cycle distribution.

Materials:

-

Cells treated with "hit" Saframycin analogs

-

70% cold ethanol (for fixation)

-

PBS

-

PI Staining Solution (containing PI and RNase A in a permeabilization buffer like Triton X-100).[16][17]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample after treatment (24-48 hours).

-

Washing: Wash cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[16] Incubate for at least 2 hours at 4°C (or overnight).[18]

-

Rehydration & Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[17][18] The RNase A will degrade any RNA, ensuring that PI only stains DNA.[14]

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence data on a linear scale.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases. Look for accumulation in a specific phase, which indicates cell cycle arrest.

Data Presentation

Quantitative data should be summarized in clear, concise tables for comparison across different analogs.

Table 1: Cytotoxicity of Novel Saframycin Analogs against HCT-116 Cancer Cells

| Compound ID | R1 Group | R2 Group | IC₅₀ (nM) [± SD] |

| Saframycin A (Control) | -H | -COCH₃ | 8.5 ± 1.2 |

| Analog-01 | -CH₃ | -COCH₃ | 15.2 ± 2.1 |

| Analog-02 | -H | -CO-Pyridine | 1.73 ± 0.3[19] |

| Analog-03 | -H | -CO-Ph-4-OMe | 5.1 ± 0.9 |

| Analog-04 | -H | -CO-Ph-3-CF₃ | 7.0 ± 1.1[19] |

| Data are presented as mean ± standard deviation from three independent experiments. |

Table 2: Apoptosis Induction in A549 Cells after 24h Treatment

| Compound (at IC₅₀) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |

| Vehicle Control | 95.1 ± 2.5 | 2.5 ± 0.8 | 2.4 ± 0.7 |

| Saframycin A | 48.2 ± 4.1 | 35.7 ± 3.5 | 16.1 ± 2.8 |

| Analog-02 | 45.5 ± 3.8 | 42.1 ± 4.0 | 12.4 ± 1.9 |

| Analog-04 | 49.1 ± 4.5 | 33.8 ± 3.1 | 17.1 ± 2.2 |

| Values represent the percentage of the total cell population. |

Table 3: Cell Cycle Distribution in HepG2 Cells after 24h Treatment

| Compound (at IC₅₀) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 65.4 ± 3.3 | 20.1 ± 2.1 | 14.5 ± 1.8 |

| Saframycin A | 30.2 ± 2.9 | 25.5 ± 2.4 | 44.3 ± 3.9 |

| Analog-02 | 28.9 ± 3.1 | 22.1 ± 2.0 | 49.0 ± 4.2 |

| Analog-04 | 33.1 ± 3.5 | 28.9 ± 2.6 | 38.0 ± 3.3 |

| An increase in the G2/M population suggests a G2/M phase cell cycle arrest. |

Structure-Activity Relationship (SAR) Insights

Initial screening data can provide valuable insights into the structure-activity relationships (SAR) of the novel analogs. Key structural features of Saframycins are known to be critical for their activity.

Studies have shown that the α-cyanoamine group is crucial for the cytotoxic activity of Saframycins.[20] Modifications to the side chain at the C-25 position can significantly alter potency and selectivity, while adding bulky substituents at the C-14 position often leads to a decrease in cytotoxic activity.[20][21] By correlating the data from the cell-based assays with the structural modifications of each analog, researchers can build a robust SAR model to guide the design of next-generation compounds.

References

- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action of saframycin A, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioagilytix.com [bioagilytix.com]

- 4. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. bosterbio.com [bosterbio.com]

- 11. kumc.edu [kumc.edu]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 18. corefacilities.iss.it [corefacilities.iss.it]

- 19. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing fermentation conditions for Streptomyces lavendulae to increase Saframycin yield

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for increased Saframycin A yield from Streptomyces lavendulae.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for Saframycin A biosynthesis?

A1: The biosynthesis of the Saframycin A core structure primarily utilizes two molecules of L-tyrosine. The side chain is derived from the amino acids L-alanine and L-glycine, and the various methyl groups are contributed by S-adenosyl methionine (SAM).

Q2: What is the optimal pH for Streptomyces lavendulae growth and Saframycin A production?

A2: Streptomyces lavendulae generally grows well in a pH range of 5.0 to 8.0, with an optimal growth pH around 7.0. However, for Saframycin A production, maintaining a constant pH can significantly increase the yield and prolong the production period. It is also crucial to lower the pH to below 5.5 after peak production to prevent the degradation of Saframycin A.[1]

Q3: What is the role of sodium cyanide (NaCN) in increasing Saframycin A yield?

A3: The addition of NaCN to the culture broth can lead to a significant increase in Saframycin A potency. This is because S. lavendulae produces a precursor, Saframycin S, which can be converted to Saframycin A through a cyanation reaction. The addition of NaCN facilitates this conversion.[1]

Q4: Can chloramphenicol be used to enhance Saframycin A production?

A4: Yes, the addition of chloramphenicol at concentrations of 30 and 45 mg/ml, particularly at a pH of 5.75, has been shown to increase the production of Saframycin A.

Troubleshooting Guide

Problem 1: Low Saframycin A yield despite good cell growth.

| Possible Cause | Troubleshooting Step |

| Suboptimal Precursor Availability | Supplement the fermentation medium with precursors such as L-tyrosine, L-alanine, and L-glycine. |

| Inefficient Conversion of Precursor | Add 1 mM NaCN to the culture broth after the growth phase to facilitate the conversion of Saframycin S to Saframycin A.[1][2] |

| Incorrect pH Profile | Implement a two-stage pH control strategy. Maintain the pH at an optimal level for growth (around 7.0) and then shift to a lower pH (below 5.5) during the production phase to prevent product degradation.[1] |